1-Ethynyl-2-fluoro-4-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

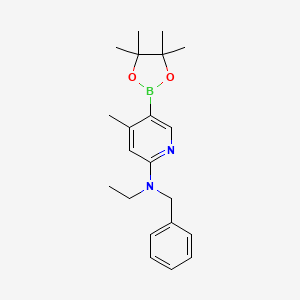

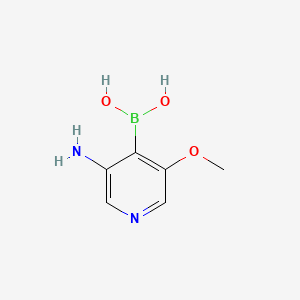

1-Ethynyl-2-fluoro-4-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1233506-35-8 . It has a molecular weight of 188.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the literature I searched.Aplicaciones Científicas De Investigación

Fluoroalkylation in Aqueous Media

A study highlights the importance of fluoroalkylation reactions in aqueous media, pointing out their significance in synthesizing fluorine-containing pharmaceuticals and agrochemicals. Fluorine atoms can significantly alter the physical, chemical, and biological properties of molecules, making fluoroalkylation a key strategy in green chemistry (Hai‐Xia Song et al., 2018).

Synthesis of Fluorinated Graphite Intercalation Compounds

Another research review discusses the NMR investigations of fluorinated graphite intercalation compounds (FGICs), which are relevant for understanding the interaction and dynamics of fluorine-containing compounds with carbon materials. This study sheds light on the molecular dynamics, arrangement, and phase transitions of molecules in FGICs, which could have implications for materials science and nanotechnology applications (A. Panich, 1993).

Ionic Liquids with Fluorine Substituents

Research on the phase behavior of ionic liquids with diverse aliphatic and aromatic solutes, including those with fluorine substituents, reveals the potential of using ionic liquids as solvents for various applications. The unique properties of fluorinated ionic liquids could be advantageous in separation processes, synthesis, and material processing (Zoran P. Visak et al., 2014).

Microbial Degradation of Polyfluoroalkyl Chemicals

An environmental study reviews the microbial degradation of polyfluoroalkyl chemicals, which are structurally similar to the target compound. Understanding the degradation pathways and environmental fate of these chemicals is crucial for assessing their impact on ecosystems and human health (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-ethynyl-2-fluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNWLVCODHSSTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B596863.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596879.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B596880.png)